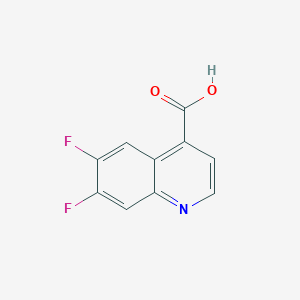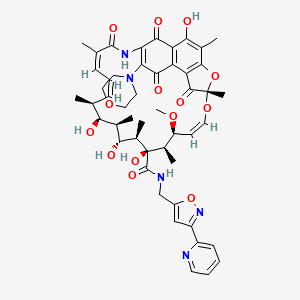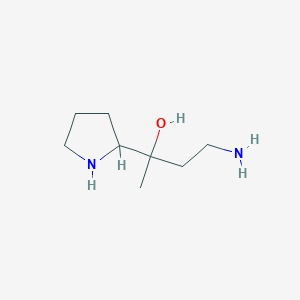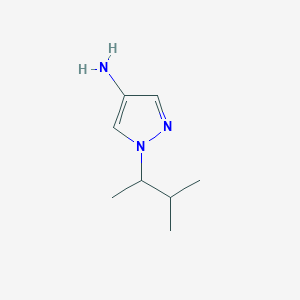
4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure The molecular formula of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is C13H10ClFO, and it has a molecular weight of 23667 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.
Oxidation Reactions: Products include compounds with carbonyl groups replacing the methoxy group.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl has several scientific research applications:
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of probes and sensors.
Wirkmechanismus
The mechanism of action of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluoro-1,1’-biphenyl: Similar structure but lacks the methoxy group.
4-Methoxy-1,1’-biphenyl: Similar structure but lacks the chloro and fluoro substituents.
2-Fluoro-1,1’-biphenyl: Similar structure but lacks the chloro and methoxy substituents.
Uniqueness
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is unique due to the combination of chloro, fluoro, and methoxy substituents on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis, material science, and other fields .
Eigenschaften
Molekularformel |
C13H10ClFO |
|---|---|
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
4-chloro-1-(2-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3 |
InChI-Schlüssel |
FKJDPRZNWNBZBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)





![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)

![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)

